
3-(2 inverted exclamation mark ,4 inverted exclamation mark -Dichlorophenyl)-6-hydroxy-4-methylcoumarin
Descripción general
Descripción
3-(2,4-Dichlorophenyl)-6-hydroxy-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dichlorophenyl)-6-hydroxy-4-methylcoumarin typically involves the condensation of 2,4-dichlorobenzaldehyde with 4-methylumbelliferone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2,4-Dichlorophenyl)-6-hydroxy-4-methylcoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the coumarin structure.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 3-(2,4-dichlorophenyl)-6-oxo-4-methylcoumarin, while substitution with an amine can produce 3-(2,4-dichlorophenyl)-6-amino-4-methylcoumarin.
Aplicaciones Científicas De Investigación
3-(2,4-Dichlorophenyl)-6-hydroxy-4-methylcoumarin has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and anticoagulant activities.
Industry: Utilized in the development of dyes, optical brighteners, and fluorescent probes.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dichlorophenyl)-6-hydroxy-4-methylcoumarin involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism. It can also interfere with cellular signaling pathways, leading to the modulation of various biological processes. The presence of chlorine atoms and the hydroxyl group contribute to its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
- 3-(2,4-Dichlorophenyl)-4-methylcoumarin
- 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylcoumarin
- 3-(2,4-Dichlorophenyl)-6-hydroxycoumarin
Comparison: Compared to similar compounds, 3-(2,4-Dichlorophenyl)-6-hydroxy-4-methylcoumarin exhibits unique properties due to the presence of both chlorine atoms and the hydroxyl group. These functional groups enhance its reactivity and potential applications in various fields. The hydroxyl group, in particular, contributes to its solubility and ability to form hydrogen bonds, which can influence its biological activity and interactions with molecular targets.
Propiedades
IUPAC Name |
3-(2,4-dichlorophenyl)-6-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O3/c1-8-12-7-10(19)3-5-14(12)21-16(20)15(8)11-4-2-9(17)6-13(11)18/h2-7,19H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNFZTKUIZUUGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


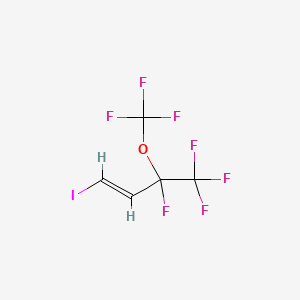
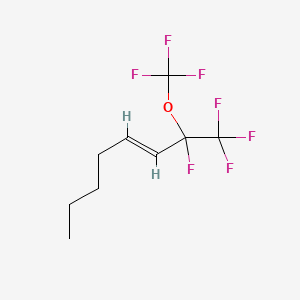
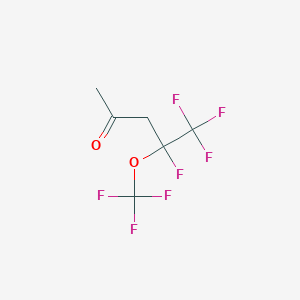



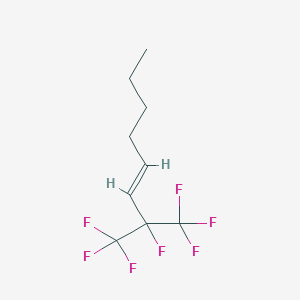



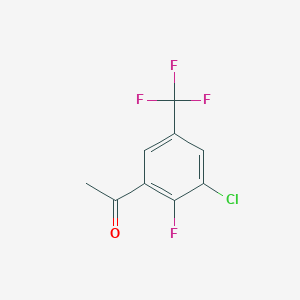

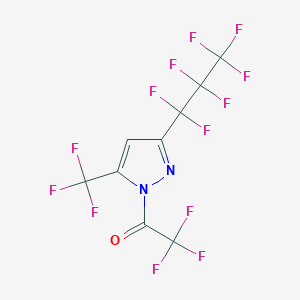
![2,2,3,3,4,4,5,5,5-Nonafluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]pentan-1-one](/img/structure/B3041165.png)
